N-(trifluoromethyl)piperidin-4-amine
Description
N-(Trifluoromethyl)piperidin-4-amine is a piperidine derivative featuring a trifluoromethyl (-CF₃) group directly attached to the nitrogen atom of the piperidine ring and an amine group at the 4-position. This compound is part of a broader class of trifluoromethyl-substituted amines, which are widely explored in medicinal chemistry due to the unique physicochemical properties imparted by the -CF₃ group, including enhanced metabolic stability, lipophilicity, and bioavailability . These analogs exhibit diverse biological activities, such as enzyme inhibition and antiparasitic effects, making them valuable scaffolds for drug discovery .
Properties
Molecular Formula |
C6H11F3N2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
N-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)11-5-1-3-10-4-2-5/h5,10-11H,1-4H2 |
InChI Key |
UIVUWXCONIZRPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination of Piperidine Derivatives Using Sulfur Tetrafluoride
A patented method describes the preparation of trifluoromethyl piperidine compounds, including 4-(trifluoromethyl)piperidine derivatives, by fluorination of piperidine carboxylic acids with sulfur tetrafluoride (SF4) in the presence of anhydrous hydrofluoric acid and trichloromethane as solvents. The reaction is carried out in a stainless steel autoclave under controlled temperature and agitation conditions, followed by neutralization and extraction steps to isolate the product. Key conditions and yields are summarized below:
| Entry | Starting Material | Solvent System (g) | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Product Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 4-Piperidine carboxylic acid (100 g) | Trichloromethane (150), Anhydrous HF (50), SF4 (270) | 85 | 3 | 80.1 | 95 | Product: 4-(trifluoromethyl)piperidine |
| 2 | Nipecotic acid (100 g) | Trichloromethane (700), Anhydrous HF (100), SF4 (270) | 105 | 3 | 77.9 | 96.2 | Product: 3-(trifluoromethyl)piperidine |
| 3 | Nipecotic acid (100 g) | Trichloromethane (300), Anhydrous HF (100), SF4 (270) | 95 | 4 | 80.6 | 97.2 | Improved yield with lower solvent volume |
| 4 | Pipecolic acid (100 g) | Trichloromethane (100), Anhydrous HF (50), SF4 (270) | 65 | 3 | 54.5 | 98.9 | Lower yield attributed to substrate |
This method involves the conversion of carboxylic acid groups to trifluoromethyl substituents via fluorination, with subsequent neutralization and extraction steps to isolate the trifluoromethylated piperidine derivatives.
N-Trifluoromethylation of Secondary Amines Using Carbon Disulfide and Silver Fluoride
A recent and efficient synthetic approach involves the direct N-trifluoromethylation of secondary amines, including piperidine derivatives, using carbon disulfide (CS2) and silver fluoride (AgF) under neutral conditions. This method avoids the use of harsh fluorinating agents and acidic conditions, simplifying product isolation and improving substrate scope.
Key features of this method include:
- Use of readily available secondary amines as starting materials.
- Mild reaction conditions with neutral pH.
- Broad substrate scope, including various substituted piperidines.
- Good to excellent yields (typically 77% to 98%).
- Compatibility with complex drug molecules and amino acid derivatives for late-stage functionalization.
The reaction likely proceeds via nucleophilic addition of the amine to CS2, forming a thioamide intermediate, followed by desulfurization facilitated by AgF to yield the N-trifluoromethylated product.
Synthetic Routes via Reduction and Functional Group Transformations
Other synthetic strategies involve multi-step sequences starting from substituted piperidine derivatives, such as pipecolic acid or its derivatives, involving:
- Reduction of trifluoromethylated precursors with sodium triacetoxyborohydride in methanol.
- Phosphonate formation via reaction with diethyl phosphite catalyzed by boron trifluoride etherate.
- Ugi-type multicomponent reactions to introduce trifluoromethyl groups.
- Ring-closing metathesis and allylation steps for further functionalization.
These approaches provide access to α-trifluoromethyl substituted piperidine derivatives with good yields and stereoselectivity, useful for generating complex bioactive molecules.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sulfur tetrafluoride fluorination | Piperidine carboxylic acids | SF4, anhydrous HF, trichloromethane, 65-105 °C, 3-4 h | 54.5 - 80.6 | Direct trifluoromethylation, high purity | Requires handling of toxic/hazardous reagents |
| N-Trifluoromethylation with CS2/AgF | Secondary amines (piperidines) | CS2, AgF, neutral conditions | 77 - 98 | Mild conditions, broad substrate scope, scalable | Lower efficiency with aromatic amines |
| Multi-step functionalization | Piperidine derivatives | Reduction, phosphonation, Ugi reaction, RCM | Variable (40-92) | Versatile, stereoselective, complex molecule synthesis | Multi-step, longer synthesis time |
Chemical Reactions Analysis
Types of Reactions
N-(trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted piperidines .
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]piperidin-4-amine is a chemical compound with a piperidine ring substituted with a trifluoromethyl group on the phenyl ring. It has diverse applications in scientific research, spanning chemistry, biology, and industry.
Scientific Research Applications
Chemistry N-[3-(trifluoromethyl)phenyl]piperidin-4-amine serves as a building block in the synthesis of complex molecules and materials.
Biology The compound is used in studying biological systems and as a potential lead compound for drug discovery. N-[3-(trifluoromethyl)phenyl]piperidin-4-amine's biological activity is attributed to its interaction with biological targets, such as enzymes and receptors involved in physiological processes. Recent studies have highlighted its role in enzyme inhibition and anticancer activity.
- Inhibition of Enzymes N-[3-(trifluoromethyl)phenyl]piperidin-4-amine has demonstrated inhibitory effects on enzymes such as monoamine oxidase (MAO), crucial for neurotransmitter metabolism. Derivatives containing trifluoromethyl groups exhibit potent MAO-B inhibition, with selectivity indices higher than standard drugs.
- Anticancer Activity The compound has shown anticancer properties, inducing apoptosis in cancer cell lines and outperforming traditional chemotherapeutics in in vitro studies. It modulates signaling pathways associated with cell proliferation and survival, contributing to its anticancer efficacy.
Industry N-[3-(trifluoromethyl)phenyl]piperidin-4-amine is utilized in producing specialty chemicals and materials with unique properties.
Structure-Activity Relationship (SAR)
SAR analysis reveals that modifications to the piperidine ring and the introduction of electron-withdrawing groups like trifluoromethyl significantly impact the biological activity of the compound. For Example:
| Modification | Effect on Activity |
|---|---|
| Removal of trifluoromethyl group | Decreased potency against MAO-B |
| Addition of electron-donating groups | Improved binding affinity |
| Alteration in the piperidine nitrogen position | Loss of inhibitory activity |
Case Studies
- Antibacterial Activity A related piperidine derivative demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), linked to the disruption of bacterial fatty acid synthesis pathways.
- Neuroprotective Effects N-[3-(trifluoromethyl)phenyl]piperidin-4-amine exhibits neuroprotective effects by inhibiting caspase-3, a critical mediator of apoptosis in neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.
- Cancer Therapeutics N-[3-(trifluoromethyl)phenyl]piperidin-4-amine was evaluated against various cancer cell lines, revealing superior cytotoxicity compared to conventional agents, involving modulation of apoptotic pathways and inhibition of tumor growth factors.
Mechanism of Action
The mechanism of action of N-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .
Comparison with Similar Compounds
Structural and Functional Insights
- Analogs with -CF₃ on pyridinyl/pyrimidinyl rings (e.g., UDD, Compound 21) exhibit stronger target affinity due to improved π-π stacking and hydrophobic interactions .
- Synthetic Accessibility :
Impact of Trifluoromethyl Substitution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
